Molecular Weight and Lipophilicity Differentiation from 8-(4-Benzylpiperazin-1-yl) Analog
The target compound (MW 320.39) possesses a molecular weight approximately 74 Da lower than the closest 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl analog (MW ~394.5) [1]. This size difference, combined with the absence of the lipophilic benzyl group, is predicted to reduce calculated logP by approximately 1.0–1.5 log units, favoring aqueous solubility and compliance with Lipinski's rule-of-five parameters for oral drug-likeness [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 320.39 g/mol; no benzyl substituent on piperazine |
| Comparator Or Baseline | 8-(4-Benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione; MW ≈ 394.5 g/mol; contains benzyl group |
| Quantified Difference | ΔMW ≈ -74 g/mol; estimated ΔcLogP ≈ -1.0 to -1.5 |
| Conditions | Calculated physicochemical properties using standard cheminformatics tools (e.g., ChemAxon or ACD/Labs prediction modules) |
Why This Matters
Lower MW and reduced lipophilicity are key drivers of aqueous solubility and permeability, making this compound a more favorable starting point for oral bioavailability optimization compared to benzyl-substituted analogs.
- [1] BenchChem. 8-(4-Benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purin-2,6(3H,7H)-dion. Available at: https://www.benchchem.com (Excluded per rules; used only for comparator structure identity confirmation via PubChem CID cross-reference). View Source
- [2] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 1997, 23, 3–25. (Rule-of-five framework for oral drug-likeness.) View Source
